molecular formula C11H10N2O2 B3238539 methyl 2-aminoquinoline-5-carboxylate CAS No. 1414959-01-5

methyl 2-aminoquinoline-5-carboxylate

Cat. No.: B3238539
CAS No.: 1414959-01-5
M. Wt: 202.21 g/mol
InChI Key: NYLRJBGBKPAPSZ-UHFFFAOYSA-N
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Description

Methyl 2-aminoquinoline-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-quinoline-5-carboxylic acid methyl ester is 202.074227566 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminoquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLRJBGBKPAPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=NC2=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230249
Record name 5-Quinolinecarboxylic acid, 2-amino-, methyl ester
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Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414959-01-5
Record name 5-Quinolinecarboxylic acid, 2-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414959-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinecarboxylic acid, 2-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Quinoline Carboxylate Scaffold in Chemical Science

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This is due to its presence in a wide array of natural products, particularly alkaloids, and its ability to serve as a foundational structure for numerous synthetic compounds with significant therapeutic potential. wisdomlib.orgnih.gov Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, antiviral, and cardiovascular effects. researchgate.netwisdomlib.orgbenthamscience.com

The incorporation of a carboxylate group onto the quinoline scaffold further enhances its utility. The carboxylate moiety can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and provides a crucial point for chemical derivatization. This allows chemists to systematically modify the parent structure to optimize its interaction with biological targets, improve its pharmacokinetic profile, or attach it to other molecular entities. The versatility of the quinoline scaffold allows for functionalization at numerous positions on the ring, making it an attractive building block in drug design and synthesis.

Table 1: Reported Biological Activities of Quinoline Scaffolds

Biological Activity Description
Anticancer Derivatives have shown antiproliferative activity against various cancer cell lines. wisdomlib.org
Antimalarial The quinoline core is fundamental to well-known antimalarial drugs like chloroquine and mefloquine. researchgate.netnih.gov
Antimicrobial Compounds exhibit activity against multidrug-resistant bacteria and fungi. researchgate.netwisdomlib.org
Anti-inflammatory Certain quinoline derivatives have been investigated for their anti-inflammatory properties. researchgate.netnih.gov
Antiviral The scaffold has been explored for the development of antiviral agents. nih.gov
Cardiovascular Some derivatives have shown effects on the cardiovascular system. wisdomlib.orgbenthamscience.com

Overview of Research Trajectories for 2 Aminoquinoline Derivatives

The introduction of an amino group at the 2-position of the quinoline (B57606) ring yields 2-aminoquinoline (B145021), a structural motif that has its own distinct and significant research trajectory. Derivatives of 2-aminoquinoline are of particular interest in neuropharmacology. For instance, they have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative conditions. acs.orgchemsrc.com The 2-aminoquinoline core can serve as a bioavailable scaffold for developing agents targeting central nervous system disorders. chemsrc.com

The synthesis of 2-aminoquinolines can be achieved through various methods, including the amination of 2-chloroquinolines or the cyclization of appropriately substituted anilines. A notable method involves the conversion of a quinoline N-oxide into a 2-aminoquinoline, which has been developed for its mild reaction conditions and safety profile, avoiding the use of hazardous reagents like gaseous ammonia. acs.org The reactivity of the 2-amino group allows for further functionalization, enabling the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Contextualizing Methyl 2 Aminoquinoline 5 Carboxylate Within Current Research Paradigms

Classical Approaches for the Synthesis of the 2-Aminoquinoline-5-carboxylate Core

The synthesis of the quinoline ring system is one of the most established areas of heterocyclic chemistry, with several named reactions developed in the late 19th century still in use today. nih.gov These methods, while traditional, offer fundamental pathways to the quinoline core.

Friedländer Condensation Strategies and Modifications

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. scispace.com

There are two primary proposed mechanisms for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to form the quinoline ring after dehydration. wikipedia.org

To apply this method for this compound, a suitable starting material would be methyl 3-amino-2-formylbenzoate or methyl 3-amino-2-acetylbenzoate, reacted with a compound that can provide the remaining two carbons of the pyridine (B92270) ring and the 2-amino group. For instance, condensation with cyanoacetamide or a related species could potentially lead to the desired product. Recent advancements have focused on greener alternatives, employing catalysts like ionic liquids or iodine to improve efficiency and reduce harsh reaction conditions. nih.govorganic-chemistry.org

Pfitzinger Reaction Adaptations for Carboxylate Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

Direct synthesis of this compound via the classical Pfitzinger reaction is not straightforward due to the resulting substitution pattern (a carboxylic acid at position 4). However, adaptations could be envisioned. Starting with a 4-substituted isatin could place the carboxylate group at the desired 5-position of the final quinoline product. The 2-amino group would need to be introduced through a different strategy, possibly by using a starting material that leads to a precursor group (like a hydroxyl group via the Halberkann variant) at the 2-position, which could then be converted to an amino group in a subsequent step. wikipedia.orgresearchgate.net The Pfitzinger reaction is valuable for creating complex, fused quinoline systems and has been applied in the synthesis of various bioactive molecules. researchgate.netjocpr.com

Skraup and Doebner-von Miller Syntheses Applied to Quinoline-Carboxylate Frameworks

The Skraup synthesis is one of the oldest methods for preparing quinolines, typically involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction proceeds by the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and oxidation to form the quinoline ring. pharmaguideline.com The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol. nih.govwikipedia.org

For the synthesis of the target molecule, an aniline precursor such as methyl 3,4-diaminobenzoate (B8644857) could theoretically be used. The reaction of this precursor under Skraup or Doebner-von Miller conditions could lead to the formation of the quinoline ring. However, the harsh acidic conditions and high temperatures are a significant drawback and could lead to the hydrolysis of the methyl ester group or polymerization. nih.gov The regiochemical outcome is also a critical consideration, as meta-substituted anilines can lead to mixtures of products. chemistry-online.com A reversal of the standard regiochemistry has been observed in some cases, yielding 4-substituted quinolines instead of the expected 2-substituted ones. acs.org

A related method, the Doebner reaction, condenses an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. nih.goviipseries.org This method has been optimized to improve yields for anilines with electron-withdrawing groups. nih.gov

Combes and Povarov Reactions for Quinoline Derivatives

Combes Reaction: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The mechanism proceeds through the formation of an enamine intermediate (a Schiff base), which then undergoes an acid-catalyzed cyclization and dehydration to form a 2,4-disubstituted quinoline. wikipedia.org To synthesize the target compound, one could potentially react methyl 3-aminobenzoate (B8586502) with a β-dicarbonyl compound designed to install the 2-amino group or a precursor. The regioselectivity of the cyclization step is a key factor that would depend on the substituents on the aniline ring. wikipedia.org Modified conditions using polyphosphoric acid have been shown to be effective. wikiwand.com

Povarov Reaction: The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines via a [4+2] cycloaddition (an inverse-electron-demand aza-Diels-Alder reaction) between an N-arylimine and an electron-rich alkene, which can then be oxidized to the corresponding quinoline. sci-rad.commdpi.com It is often performed as a three-component reaction using an aniline, an aldehyde, and an alkene. sci-rad.comscispace.com For the synthesis of this compound, methyl 3-aminobenzoate could serve as the aniline component. The choice of aldehyde and alkene would be crucial for introducing the 2-amino functionality. Recent developments have expanded the scope of this reaction, for instance, by using arylacetylenes as precursors. acs.org

Table 1: Summary of Classical Approaches to the Quinoline Core

Reaction NameTypical Starting MaterialsKey Reagents/ConditionsPrimary Product TypeApplicability to this compound
Friedländer Condensationo-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundAcid or base catalystSubstituted quinolinesFeasible with appropriately substituted 2-aminoaryl ketones and a reagent to install the 2-amino group.
Pfitzinger ReactionIsatin + Carbonyl compoundBase (e.g., KOH)Quinoline-4-carboxylic acidsIndirect; would require a modified isatin and subsequent functional group manipulations.
Skraup SynthesisAniline + GlycerolH₂SO₄ + Oxidizing agent (e.g., nitrobenzene)Unsubstituted or substituted quinolinesPossible with a substituted aniline, but harsh conditions may be incompatible with the ester group.
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonylAcid catalyst2- and/or 4-Substituted quinolinesSimilar to Skraup, regioselectivity and harsh conditions are major challenges.
Combes ReactionAniline + β-DiketoneAcid catalyst (e.g., H₂SO₄)2,4-Disubstituted quinolinesPossible with methyl 3-aminobenzoate, but regioselectivity is a key consideration.
Povarov ReactionAniline + Aldehyde + AlkeneLewis or Brønsted acidTetrahydroquinolines (oxidized to quinolines)Feasible as a three-component reaction to assemble the core structure.

Modern and Sustainable Synthetic Pathways

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules. Metal-catalyzed reactions have become particularly prominent in the synthesis of heterocyclic compounds like quinolines.

Metal-Catalyzed Reactions for 2-Aminoquinoline-5-carboxylate Synthesis

A variety of metal-catalyzed reactions have been developed for the synthesis of quinolines, often offering milder conditions and greater functional group tolerance than classical methods. researchgate.net These reactions frequently involve C-H activation, cross-coupling, and cyclization cascades.

For the synthesis of 2-aminoquinolines specifically, several strategies have emerged:

Copper-Catalyzed Reactions: Copper catalysts have been employed in intermolecular decarboxylative cascade cyclizations involving aryl aldehydes, anilines, and acrylic acid to produce 2-substituted quinolines. organic-chemistry.org

Iridium-Catalyzed Reactions: Cyclometalated iridium catalysts can facilitate acceptorless dehydrogenative coupling (ADC) reactions between 2-aminobenzyl alcohols and secondary alcohols to furnish quinolines in a one-pot process. researchgate.net

Gold-Catalyzed Reactions: Gold catalysts have been used for the annulation of anthranils with alkynes to prepare quinoline scaffolds. iipseries.org

Palladium and Nickel-Catalyzed Cross-Coupling: Cross-coupling reactions, a cornerstone of modern synthesis, can be used to construct the quinoline ring from pre-functionalized precursors. Nickel-catalyzed cross-electrophile coupling, for example, has opened new avenues for carbon-carbon bond formation. researchgate.net

A particularly relevant modern approach is the functionalization of C(sp³)–H bonds followed by a tandem cyclization. For example, a metal-free strategy has been developed using 2-styrylanilines and 2-methylquinolines, where the methyl group is activated and participates in the cyclization to form a new quinoline ring. nih.govacs.org While metal-free, this highlights the modern logic of using C-H activation. A Brønsted acid-promoted, metal-free annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines also represents a novel, mild approach to substituted quinolines. acs.org

The synthesis of this compound using these methods would likely involve starting with a substituted aniline, such as methyl 3-aminobenzoate or a 2-vinylaniline (B1311222) derivative, and coupling it with a partner that introduces the remaining atoms of the heterocyclic ring under metal catalysis. The choice of catalyst and ligands would be critical for achieving the desired regioselectivity and yield.

Table 2: Examples of Modern Synthetic Strategies for Quinoline Derivatives

Catalyst/ReagentReaction TypeStarting Material ExamplesPotential for Target Compound Synthesis
Iridium (Ir)Acceptorless Dehydrogenative Coupling2-Aminobenzyl alcohols + Secondary alcoholsApplicable if a suitable amino-substituted benzyl (B1604629) alcohol precursor is used. researchgate.net
Copper (Cu)Cascade CyclizationAryl aldehydes + Anilines + Acrylic acidA three-component approach could potentially assemble the core from simpler building blocks. organic-chemistry.org
Gold (Au)AnnulationAnthranils + AlkynesCould be adapted with appropriately substituted starting materials. iipseries.org
Iodine (I₂) / TBHPC(sp³)–H Functionalization / Cyclization2-Styrylanilines + 2-MethylquinolinesDemonstrates modern C-H activation logic, adaptable to the target structure. nih.govacs.org
Brønsted AcidMetal-Free Annulationα-Vinylanilines + α-Diazo sulfonium saltsA modern, mild, metal-free alternative for constructing the quinoline ring. acs.org

Organocatalysis and Metal-Free Approaches

The synthesis of quinoline derivatives without the use of metal catalysts is a significant goal in green chemistry, aiming to reduce costs and environmental impact. Metal-free approaches often rely on the activation of substrates through organic catalysts or reagents.

One prominent metal-free strategy involves the annulation of α-vinylanilines with α-diazo sulfonium salts promoted by a Brønsted acid. acs.org This method facilitates the construction of the quinoline core through a proposed dicationic intermediate, avoiding the need for transition metals. acs.org The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. acs.org For instance, the reaction between (E)-4-methyl-2-(4-(trifluoromethyl)styryl)aniline and α-diazo diphenyl sulfonium triflate in dioxane yields the corresponding 2,3-disubstituted quinoline in high yield. acs.org Mechanistic studies suggest that the process is unlikely to involve a radical pathway. acs.org

Another effective metal-free approach is the tandem cyclization of 2-styrylanilines with 2-methylquinolines or 2-methylbenzothiazoles. nih.govacs.org This strategy activates a C(sp³)–H bond to form new C–C and C–N bonds without metal catalysis. nih.govacs.org The reaction mechanism is thought to proceed via the oxidation of the methyl group to an aldehyde, followed by condensation with the 2-styrylaniline and subsequent cyclization. nih.govacs.org The use of acetic acid as a promoter can activate the methyl group and facilitate the necessary enamine tautomerization. nih.govacs.org This method is scalable and tolerates a wide array of substituents on both the aniline and quinoline components. nih.govacs.org

Furthermore, a straightforward one-pot, metal-free synthesis of 2-aminoquinolines has been developed using quinoline-N-oxides and various amines. nih.gov In this reaction, triflic anhydride (B1165640) is used as an activating agent in acetonitrile (B52724) at room temperature. nih.gov This method provides direct access to 2-aminoquinolines from readily available starting materials under mild conditions. nih.gov

These organocatalytic and metal-free strategies represent efficient and environmentally conscious alternatives to traditional metal-catalyzed methods for synthesizing the quinoline scaffold.

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.govfrontiersin.org Similarly, one-pot reactions, which involve sequential transformations without isolating intermediates, streamline synthetic processes. rsc.org

A notable one-pot protocol for the synthesis of quinoline-2-carboxylates begins with β-nitroacrylates and 2-aminobenzaldehydes. nih.gov This method has been optimized using a solid-supported base, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), in acetonitrile, leading to a variety of functionalized quinoline-2-carboxylate derivatives in good yields. nih.gov Another effective one-pot approach is the Friedländer synthesis, where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes using iron and catalytic aqueous HCl. rsc.org The resulting intermediate is then condensed in situ with a ketone or aldehyde to furnish the quinoline product in high yields. rsc.org

The Doebner reaction, a classic MCR, synthesizes 2-substituted quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.govmdpi.com This approach has been utilized in the synthesis of pharmaceutically relevant molecules. nih.gov

A one-pot synthesis for 2-aminoquinoline derivatives has been developed starting from acetonitrile. rsc.orgresearchgate.net In this process, α-diaminoboryl carbanions, prepared from acetonitrile, react with 2-nitrobenzaldehydes to form nitrophenyl (Z)-acrylonitriles, which then undergo a reductive cyclization to yield the final 2-aminoquinoline product, all within a single flask. rsc.orgresearchgate.net Additionally, a simple one-pot strategy for producing 2-aminoquinolines involves the reaction of quinoline-N-oxides with amines in the presence of triflic anhydride as an activator. nih.gov

Microwave and Ultrasound-Assisted Synthesis Protocols

The application of non-conventional energy sources like microwave irradiation and ultrasound has significantly advanced the synthesis of heterocyclic compounds, including quinoline derivatives. These techniques often lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nanobioletters.comrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid preparation of various quinoline-based scaffolds. rsc.org For example, the synthesis of 2-vinylquinolines has been achieved through a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline (B7769805) and an aldehyde under microwave irradiation. nih.gov This method demonstrates broad substrate scope and superior reaction kinetics. nih.gov Similarly, a microwave-assisted Friedländer reaction for producing a library of quinoline derivatives showed a significant yield improvement to an average of 72%, compared to 34% with conventional oil-bath heating. rsc.org

The synthesis of pyrano[3,2-c]quinoline-3-carboxylates, which share a fused heterocyclic system with the target molecule, has been effectively carried out using microwave assistance. rsc.org Palladium-catalyzed intramolecular oxidative coupling to form 2-methyl-1H-indole-3-carboxylate derivatives also benefits from microwave heating, resulting in excellent yields and high regioselectivity in shorter timeframes. mdpi.com For instance, a reaction that yielded 62% of the product under conventional heating at 110°C was enhanced to a 94% yield within 3 hours at 60°C using microwave irradiation. mdpi.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green chemistry approach. The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives via a one-pot, multi-component reaction was significantly improved using ultrasound irradiation in an aqueous medium. nanobioletters.com Compared to conventional stirring, which resulted in poor yields and longer reaction times, the ultrasound method produced excellent yields in just two minutes at ambient temperature. nanobioletters.com The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the reaction rate. nanobioletters.com While direct ultrasound-assisted synthesis of this compound is not explicitly detailed, the successful application of this technique to similar multi-component reactions for other nitrogen and oxygen-containing heterocycles suggests its potential applicability. nanobioletters.comacademie-sciences.fr

Table 1: Comparison of Conventional vs. Microwave/Ultrasound-Assisted Synthesis

Reaction Type Conventional Method (Conditions) Microwave/Ultrasound Method (Conditions) Yield Improvement Reference
Friedländer Quinoline Synthesis Oil-bath heating Microwave irradiation 34% → 72% (average) rsc.org
Pd-catalyzed Indole Synthesis 110°C (conventional heating) 60°C, 3h (microwave) 62% → 94% mdpi.com
4H-Pyran Synthesis Stirring, room temp, longer time Ultrasound, 2 min, room temp Poor yield → Excellent yield nanobioletters.com
Pyrrole Synthesis Conventional heating Microwave irradiation 23% → 86% mdpi.com

Derivatization and Functionalization Strategies of this compound

The core structure of this compound offers multiple sites for chemical modification, including the quinoline nitrogen, the exocyclic amino group, and the methyl ester. These positions allow for extensive derivatization to explore structure-activity relationships and develop new chemical entities.

Modifications at the Quinoline Nitrogen

The nitrogen atom within the quinoline ring is a key site for functionalization. As a heterocyclic aromatic amine, its basicity can be modulated by substituents on the ring. chemrxiv.org The lone pair of electrons on the quinoline nitrogen allows it to act as a nucleophile, making it susceptible to alkylation reactions. For example, the alkylation of a related 4-hydroxy-2-(methylthio)quinoline-3-carboxylate system with methyl iodide can lead to N-methylation, forming a 1-methyl-4-oxo-1,4-dihydroquinoline derivative, although O-methylation may compete. mdpi.com This type of SN2 reaction is typically accelerated in polar solvents. mdpi.com Such modifications can significantly alter the electronic properties and biological activity of the quinoline scaffold.

Substitutions on the Amino Group

The 2-amino group of the quinoline ring is a primary amine and thus serves as a versatile handle for a wide range of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

For instance, the synthesis of quinoline-carboxamides has been achieved through the peptidic coupling of a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various amino methyl esters. scispace.com This reaction typically employs a coupling agent like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) in a basic medium. scispace.com Applying a similar strategy in reverse, the amino group of this compound could be acylated with various carboxylic acids or their activated derivatives (e.g., acyl chlorides) to generate a library of N-acylated compounds.

Furthermore, the amino group can react with aldehydes or ketones to form imines (Schiff bases). This condensation is a fundamental reaction in the synthesis of many biologically active molecules and can be a key step in one-pot multicomponent reactions. researchgate.net

Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester at the 5-position is a critical site for derivatization, with hydrolysis to the corresponding carboxylic acid being a common initial step. The hydrolysis of a methyl ester to a carboxylic acid can be achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in an aqueous alcohol solution, followed by acidification. mdpi.com This transformation is significant as the hydrolysis of an amino acid methyl ester to its corresponding amino acid can cause a substantial change in the pKa of the amino group. rsc.org

Once formed, the 2-aminoquinoline-5-carboxylic acid becomes a versatile intermediate for further modifications. The carboxylic acid functional group can be converted into a wide array of derivatives. A primary route is the formation of amides through coupling reactions with various primary or secondary amines. This is a widely used strategy in medicinal chemistry to build molecular diversity. For example, the coupling of carboxylic acids with amines is often facilitated by reagents like carbonyl diimidazole (CDI) to generate active intermediates for the one-pot synthesis of amides. researchgate.net

Table 2: Potential Derivatization Reactions

Reaction Site Reagents and Conditions Product Type
Quinoline Nitrogen Alkyl halide (e.g., CH₃I), polar solvent N-Alkyl quinolinium salt or N-Alkyl quinolone
Amino Group Acyl chloride or Carboxylic acid + Coupling agent (HBTU) N-Acylaminoquinoline
Amino Group Aldehyde or Ketone Imine (Schiff base)
Ester Group NaOH, H₂O/alcohol, then acid workup Carboxylic acid
Carboxylic Acid Amine + Coupling agent (CDI, HBTU) Amide

Alterations on the Quinoline Ring System (beyond C-5)

The chemical reactivity of the quinoline scaffold in this compound allows for further functionalization on the carbocyclic portion of the ring system. The presence of the amino group at the C-2 position and the methyl carboxylate at the C-5 position influences the regioselectivity of subsequent chemical transformations. In general, the quinoline ring undergoes electrophilic substitution reactions on the benzene (B151609) ring portion, as the pyridine ring is deactivated by the nitrogen atom. arsdcollege.ac.in The primary sites for electrophilic attack on an unsubstituted quinoline are the C-5 and C-8 positions. arsdcollege.ac.in Given that the C-5 position is already occupied in this compound, the C-8 position is a principal target for further derivatization. The C-6 position also remains a potential, albeit typically less reactive, site for substitution.

Nitration

While specific studies detailing the nitration of this compound are not prevalent in the reviewed literature, the outcomes of nitration on analogous quinoline structures provide insight into the expected regioselectivity. For instance, the nitration of a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030) using a combination of fuming nitric acid and sulfuric acid at low temperatures selectively yields 7-methyl-8-nitroquinoline. libretexts.org This selective nitration at the C-8 position, ortho to the methyl group on the carbocyclic ring, occurs while the isomeric 5-methylquinoline remains unreacted. libretexts.orgnih.gov This demonstrates the strong directing effect towards the C-8 position. The 2-amino group in the target compound is an activating group, which is expected to further promote electrophilic substitution on the carbocyclic ring. libretexts.org Therefore, it is projected that the nitration of this compound would similarly yield the C-8 nitro derivative.

Halogenation

The introduction of halogen atoms onto the quinoline ring system is another key modification. Although direct halogenation of this compound at positions other than C-5 is not extensively documented, related syntheses indicate the feasibility of such transformations. For example, the synthesis of 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is achieved through the reaction of 5-bromoisatin (B120047) with malonic acid, demonstrating that the C-6 position is accessible for bromination on a related quinoline core. bohrium.com Furthermore, the synthesis of 2-methyl-8-bromoquinoline from o-bromoaniline highlights the possibility of introducing a bromine atom at the C-8 position. medjchem.com These examples suggest that positions C-6 and C-8 are viable sites for halogenation on the this compound scaffold, likely proceeding through standard electrophilic halogenation conditions.

The table below summarizes representative transformations on related quinoline systems, illustrating the potential for alterations on the quinoline ring of this compound beyond the C-5 position.

Interactive Data Table: Representative Alterations on Analogous Quinoline Ring Systems

Starting MaterialReagents and ConditionsProductPosition of AlterationYield (%)Reference
7-MethylquinolineFuming HNO₃, H₂SO₄, -5°C7-Methyl-8-nitroquinolineC-8Excellent libretexts.org
5-BromoisatinMalonic acid, Sodium acetate, Acetic acid, reflux6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidC-6Not Specified bohrium.com
o-BromoanilineCrotonaldehyde, Dilute HCl2-Methyl-8-bromoquinolineC-850% medjchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of quinoline derivatives, including this compound, in solution. It provides critical insights into both the conformational preferences and the potential for tautomeric equilibria, which are fundamental to understanding the chemical behavior and biological activity of these compounds.

The study of quinoline derivatives by ¹H NMR has revealed unusual concentration-dependent chemical shift changes. uncw.edu These variations are attributed to intermolecular interactions, specifically dipole-dipole forces and π-π stacking between the quinoline rings. uncw.eduuncw.edu To investigate these phenomena, researchers have synthesized various quinoline monomers and dimers substituted at different positions. uncw.edu By comparing the concentration-dependent chemical shifts of their aromatic protons, the nature of these stacking interactions can be probed. uncw.edu For instance, studies on substituted quinoline dimers have provided evidence for the formation of anti-parallel stacked conformations in solution. uncw.eduuncw.edu The specific conformation can be influenced by the position of substituents; for example, 6-substituted dimers can stack intramolecularly in an anti-parallel conformation. uncw.edu

In addition to intermolecular interactions, NMR is instrumental in studying the conformational arrangements within a single molecule. For complex structures, one-dimensional (1D) NMR spectra may be insufficient for complete assignment of all proton signals due to overlapping resonances and complex coupling patterns. researchgate.net In such cases, two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed. researchgate.net COSY experiments help establish the connectivity between protons, allowing for the unambiguous assignment of the spin systems within the quinoline ring structure. researchgate.net

A crucial aspect of the chemistry of 2-aminoquinolines is the potential for amino-imino tautomerism. NMR spectroscopy is a powerful tool for investigating such equilibria. encyclopedia.pub The position of the tautomeric equilibrium can be determined by analyzing chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants. encyclopedia.pub Often, only a time-averaged signal of the rapidly interconverting tautomers is observed, making it necessary to compare experimental data with that of model compounds where the tautomerism is locked. encyclopedia.pubresearchgate.net For example, the tautomeric state of 2-aminopyrrolin-5-one was confirmed to be the amino form by comparing its ¹³C NMR chemical shifts with those of specifically synthesized N- and O-methylated derivatives. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can also be used to predict the NMR parameters for each tautomer, aiding in the interpretation of experimental spectra. encyclopedia.pub The solvent polarity can significantly influence the position of the tautomeric equilibrium, and NMR studies in various solvents can provide thermodynamic information about the process. nih.gov

For a detailed analysis of this compound, a combination of 1D and 2D NMR experiments would be necessary. The following table outlines the expected ¹H and ¹³C NMR data based on the analysis of similar quinoline derivatives. tsijournals.com

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (from 2D NMR)
H3~6.8 - 7.2~120 - 125Correlates with H4
H4~7.8 - 8.2~135 - 140Correlates with H3
H6~7.4 - 7.8~125 - 130Correlates with H7
H7~7.2 - 7.6~120 - 125Correlates with H6 and H8
H8~7.9 - 8.3~128 - 132Correlates with H7
NH₂~5.0 - 6.0 (broad)-May show correlation to C2 and C3 in HMBC
OCH₃~3.8 - 4.0~50 - 55Correlates with C=O in HMBC
C2-~155 - 160-
C5-~128 - 132-
C8a-~145 - 150-
C4a-~120 - 125-
C=O-~165 - 170-

Note: The predicted chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

By integrating these advanced NMR methodologies, a comprehensive understanding of the solution-state structure, conformational dynamics, and tautomeric preferences of this compound and its analogues can be achieved. This detailed structural information is invaluable for rationalizing their chemical reactivity and biological properties.

Computational Chemistry and Theoretical Investigations of Methyl 2 Aminoquinoline 5 Carboxylate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution, molecular geometry, and energy levels. For derivatives of quinoline (B57606), DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to balance computational cost and accuracy in predicting molecular properties. dergi-fytronix.commdpi.comscirp.orgresearchgate.netdergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For a molecule like methyl 2-aminoquinoline-5-carboxylate, the HOMO is expected to be localized primarily on the electron-rich aminoquinoline ring system, particularly the amino group and the π-system of the rings. The LUMO, conversely, would likely be distributed over the quinoline ring and the electron-withdrawing methyl carboxylate group.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Aminoquinoline System

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.75
Energy Gap (ΔE)4.50

Note: These values are representative for a similar heterocyclic system and are used for illustrative purposes.

The relatively large energy gap suggests that this compound would be a moderately stable molecule. The distribution of these orbitals highlights the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wuxiapptec.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The amino group's hydrogen atoms and potentially the protons on the aromatic ring would exhibit positive potential, marking them as sites for nucleophilic interaction. wuxiapptec.com

Table 2: Representative Molecular Electrostatic Potential Values for Key Regions of a Substituted Aminoquinoline

RegionPotential (kcal/mol)Interpretation
Quinoline Nitrogen-35Strongest site for electrophilic attack/H-bonding
Carbonyl Oxygen-28Site for electrophilic attack/H-bonding
Amino Group (N)-20Nucleophilic center
Amino Group (H)+25Site for nucleophilic attack/H-bond donation
Aromatic Protons+15 to +20Weak sites for nucleophilic interaction

Note: These values are illustrative and based on typical findings for similar molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. dergi-fytronix.com

Table 3: Representative NBO Second-Order Perturbation Energies for a Substituted Aminoquinoline

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N, amino)π* (Quinoline ring)~15-25
LP (O, carbonyl)σ* (C-O, ester)~5-10
π (Quinoline ring)π* (Quinoline ring)~20-30

Note: These values are representative and intended to illustrate the types of interactions and their relative strengths.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the conformational flexibility of a molecule, its interactions with solvent molecules, and its dynamic behavior over time. nih.gov

For this compound, an MD simulation in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and the stability of these interactions. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For instance, the methyl ester group might exhibit higher flexibility compared to the rigid quinoline ring.

Radial Distribution Functions (RDFs): To quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell.

MD simulations are crucial for understanding how the solvent environment influences the molecule's properties and behavior, which is essential for predicting its behavior in a biological or chemical system.

Molecular Docking Studies for Ligand-Target Interactions (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In a non-clinical context, this can be used to study the interaction of this compound with various protein or enzyme targets to understand its binding mode and affinity. This information is valuable for designing new compounds with specific binding properties.

A typical molecular docking study involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and a target protein structure would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are then analyzed.

For this compound, docking studies against a hypothetical enzyme active site could reveal key interactions. For instance, the amino group could act as a hydrogen bond donor, while the quinoline nitrogen and carbonyl oxygen could act as hydrogen bond acceptors. The aromatic quinoline ring could form π-π stacking interactions with aromatic residues in the binding site.

Table 4: Representative Molecular Docking Results for a Substituted Aminoquinoline with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-7.5
Key Interacting ResiduesTYR 23, PHE 88, LYS 101, ASP 150
Types of InteractionsHydrogen bonds, π-π stacking, electrostatic interactions

Note: These results are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. asianpubs.orgresearchgate.netnih.govunram.ac.id These models are typically represented by a mathematical equation.

For a series of aminoquinoline derivatives, a QSAR model could be developed to predict a certain activity (e.g., inhibitory activity against an enzyme) based on various molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP).

A general form of a QSAR equation is: Activity = c0 + c1D1 + c2D2 + ... where Activity is the dependent variable, D1, D2, ... are the molecular descriptors, and c0, c1, c2, ... are the regression coefficients determined from a set of compounds with known activities (the training set).

For aminoquinoline carboxylates, a hypothetical QSAR model might find that the biological activity is positively correlated with the hydrophobicity (LogP) and negatively correlated with the LUMO energy, suggesting that more lipophilic compounds with a greater ability to accept electrons are more active.

Table 5: Representative Descriptors and their Hypothetical Contribution to a QSAR Model for Aminoquinoline Derivatives

DescriptorTypeCorrelation with Activity
LogPHydrophobicPositive
LUMO EnergyElectronicNegative
Molecular WeightStericNegative
Dipole MomentElectronicPositive

Note: This table represents a hypothetical QSAR model for illustrative purposes.

These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or property-optimized molecules.

Mechanistic Studies of Molecular and Biological Interactions Non Clinical

Enzyme Inhibition Mechanisms and Kinetic Studies

While specific enzyme inhibition studies targeting methyl 2-aminoquinoline-5-carboxylate are not extensively documented in publicly available literature, the broader class of quinoline (B57606) derivatives has been investigated as inhibitors of various enzymes. The study of enzyme kinetics provides crucial insights into how a compound interacts with an enzyme, revealing its mechanism of action. khanacademy.org

Kinetic analyses, such as Michaelis-Menten and Lineweaver-Burk plots, are used to determine key parameters like the Michaelis constant (Km) and the maximum velocity (Vmax), and to elucidate the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive). khanacademy.org For instance, competitive inhibitors typically increase the apparent Km without affecting Vmax, as they compete with the substrate for the enzyme's active site. khanacademy.org Noncompetitive inhibitors, which bind to a site other than the active site, generally decrease Vmax without altering Km. khanacademy.org

Research on related compounds, such as quinolinyl-iminothiazolines, has identified them as inhibitors of alkaline phosphatase. tandfonline.com Similarly, studies on l-thioproline, an analog of the substrate for pyrroline-5-carboxylate reductase (PYCR), have demonstrated competitive inhibition, suggesting that related structures can interact with the active sites of specific enzymes. nih.gov The inhibitory potential of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates has also been evaluated, indicating that the general structural motif is of interest in enzyme inhibition studies. mdpi.com

Table 1: Examples of Enzyme Inhibition by Related Compounds

Compound Class Target Enzyme Inhibition Type Key Findings
Quinolinyl-iminothiazolines Alkaline Phosphatase Not specified Showed inhibitory activity, with potency influenced by substitutions on the aryl ring. tandfonline.com
l-Proline Pyrroline-5-Carboxylate Reductase 1 (PYCR1) Competitive (with respect to l-thioproline) l-Proline acts as a competitive inhibitor, suggesting binding at the same site as the substrate analog. nih.gov
4-Amino-thieno[2,3-d]pyrimidines Tyrosine Kinases (e.g., Tie2) Not specified Certain derivatives are potent inhibitors of tyrosine kinases involved in angiogenesis. mdpi.com

Receptor Binding Interactions and Allosteric Modulation (in vitro)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While direct binding assays for this compound are not prominent in the literature, the principles of receptor interaction and allosteric modulation can be understood from studies on similar compounds. Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) ligand binding site, altering the receptor's affinity for its endogenous ligand. nih.gov Negative allosteric modulators (NAMs) decrease the receptor's activity, whereas positive allosteric modulators (PAMs) enhance it.

For example, studies on the metabotropic glutamate (B1630785) 5 (mGlu5) receptor have utilized mass spectrometry-based binding assays to quantify the binding of NAMs. nih.gov This label-free method allows for the direct detection of the test ligand and determination of binding affinity. nih.gov Similarly, negative allosteric modulation of α5-containing GABAA receptors has been explored as a novel mechanism for antidepressant effects, with compounds being characterized through electrophysiological recordings in vitro. nih.gov These studies highlight the sophisticated methods used to characterize receptor-ligand interactions and the therapeutic potential of allosteric modulation.

Table 2: Examples of Allosteric Modulation by Related Compound Classes

Compound Class / Name Receptor Target Modulation Type Experimental Approach
MPEP (2-methyl-6-phenylethynylpyridine) mGlu5 Receptor Negative Allosteric Modulator (NAM) Mass Spectrometry Binding Assay, Radioligand Binding Assay nih.gov
RY-080 α5-containing GABAA Receptors Negative Allosteric Modulator (NAM) Electrophysiological recordings from Xenopus oocytes nih.gov
Calcilytics (e.g., NPS 2143) Calcium-Sensing Receptor (CaR) Negative Allosteric Modulator (NAM) / Inhibitor Functional assays measuring parathyroid hormone secretion nih.gov

Protein-Ligand Complex Characterization (structural biology approaches)

Understanding the three-dimensional structure of a protein-ligand complex is critical for structure-based drug design. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level details of these interactions. nih.govlatrobe.edu.au Although a specific crystal structure of this compound bound to a protein target is not currently available, studies on related molecules illustrate the power of these approaches.

For instance, single-crystal X-ray diffraction has been used to confirm the structure of methylated derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing details about their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com NMR spectroscopy is another powerful tool, particularly for studying weaker protein-ligand interactions in solution. nih.govlatrobe.edu.au Methods like NMR Molecular Replacement (NMR2) can determine the binding pose of a small molecule by measuring Nuclear Overhauser Effects (NOEs) between the ligand and selectively labeled methyl groups on the protein. nih.govlatrobe.edu.au This approach is valuable when crystallization of the complex is challenging. nih.govlatrobe.edu.au Furthermore, molecular docking simulations can predict the binding mode and affinity of ligands, as demonstrated with quinoline-3-carboxylate derivatives against the Hepatitis B Virus replication machinery. nih.govmdpi.com

Fluorescence Sensing Mechanisms and Chelation-Enhanced Fluorescence (CHEF)

The quinoline scaffold is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent sensors for detecting metal ions and other analytes. nih.govresearchgate.net The 2-aminoquinoline (B145021) moiety within this compound suggests its potential as a fluorescent probe. The mechanism of sensing often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). researchgate.netsemanticscholar.org

In the CHEF mechanism, a fluorophore with low quantum yield is linked to a chelating group (receptor). nih.gov Upon binding a target metal ion, the chelating group forms a rigid complex, which reduces non-radiative decay pathways and enhances the fluorescence intensity. nih.govrsc.org 8-Aminoquinoline derivatives, which are structurally related to the title compound, are classic examples used in zinc sensors. nih.gov The binding of Zn2+ to the nitrogen atoms of the quinoline ring and the amino group can lead to a significant increase in fluorescence. nih.gov These sensors have demonstrated high selectivity and sensitivity for specific metal ions like Zn2+ and Hg2+. nih.govnih.gov

Table 3: Fluorescence Sensing Properties of Related Quinoline Derivatives

Sensor/Fluorophore Class Target Analyte Sensing Mechanism Key Observation
8-Amidoquinoline Derivatives Zn2+ CHEF / ICT Fluorescence intensity increases proportionally with zinc concentration. nih.gov
Quinoline-substituted tripodal amide Hg2+ CHEF Selective fluorescence enhancement in the presence of Hg2+. nih.gov
Quinoline based Schiff base Zn2+, Mg2+ CHEF / PET 'Turn on' fluorescence response for both Zn2+ and Mg2+. rsc.org
Quinoline-tagged organic probes Nitro-phenolic compounds (e.g., TNP), Zn2+ PET, CHEF Fluorescence quenching for TNP detection and enhancement for Zn2+ sensing. semanticscholar.org

Cellular Uptake and Intracellular Localization Mechanisms (research tool focus)

For a compound to be an effective intracellular research tool, such as a sensor or probe, it must be able to cross the cell membrane and localize to the desired compartment. While specific studies on the cellular uptake of this compound are not detailed, research on related fluorescent quinoline derivatives provides insights into their application in cellular imaging.

For example, quinoline-based fluorescent probes have been successfully used for the dual detection of Mg2+ and Zn2+ in living cells, demonstrating their biocompatibility and cell permeability. rsc.org These probes have shown excellent performance in cell imaging studies without significant cytotoxicity. rsc.org Similarly, 8-aminoquinoline-based metal complexes have been investigated for their neuroprotective effects, which involves their uptake into neuronal cells to modulate intracellular signaling pathways against oxidative stress. acs.org The ability to visualize the intracellular distribution of a compound is crucial. Fluorescently tagged molecules can be used for this purpose, although adding a fluorescent tag can sometimes result in probes with poor cell permeability. nih.gov The inherent fluorescence of the aminoquinoline core in this compound could potentially circumvent this issue, making it a candidate for direct visualization in cellular environments.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Evaluation of Substituent Effects on Biological Activity (non-clinical)

Systematic evaluation of substituents on the quinoline (B57606) scaffold has demonstrated that minor structural modifications can lead to significant changes in biological activity. In the context of quinoline derivatives, the nature and position of substituents on the aromatic ring system are critical determinants of their therapeutic potential.

For instance, in a series of quinoline-4-carboxamide derivatives, substitutions at various positions of the quinoline ring were found to modulate antimalarial activity. While a direct comparison to methyl 2-aminoquinoline-5-carboxylate is not available, the general principles of substituent effects can be inferred. Electron-withdrawing groups, such as a fluoro group at the C6 position, have been shown to be beneficial for the activity of some quinoline derivatives. elsevierpure.com This suggests that similar substitutions on the benzo portion of the this compound scaffold could influence its biological profile.

A systematic approach to understanding these effects often involves the synthesis and biological evaluation of a library of analogs with varied substituents at different positions. The following table summarizes hypothetical substituent effects on the biological activity of a generic 2-aminoquinoline-5-carboxylate scaffold, based on established principles from related quinoline derivatives.

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale based on related compounds
C6Electron-withdrawing (e.g., -F, -Cl)Potential increaseEnhanced binding affinity or metabolic stability observed in other quinoline series. elsevierpure.com
C7Electron-donating (e.g., -OCH3)Potential increase/decreasePosition-dependent effects; can influence pKa and cellular accumulation.
C8Bulky hydrophobic groupPotential decreaseSteric hindrance may disrupt binding to target proteins.
Phenyl ring (if present as a substituent)VariousDependent on targetCan be modified to enhance potency and selectivity.

It is important to note that these are predictions based on broader quinoline SAR, and specific testing of this compound analogs is necessary for confirmation.

Impact of Steric and Electronic Factors on Molecular Interactions

The steric and electronic properties of substituents on the quinoline ring play a pivotal role in defining the molecular interactions with biological targets. The spatial arrangement and electronic nature of these groups can either facilitate or hinder the binding of the molecule to its target protein.

Electronic Factors: The electronic nature of substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density distribution across the quinoline ring system. This, in turn, influences the strength of interactions such as hydrogen bonds, and electrostatic interactions with the target protein. For example, the presence of an electron-withdrawing group can enhance the acidity of a nearby proton, potentially leading to stronger hydrogen bond donation. Conversely, an electron-donating group can increase the basicity of a nitrogen atom, affecting its protonation state and ability to form ionic bonds. mdpi.com

Steric Factors: The size and shape of substituents (steric factors) are critical for ensuring a proper fit within the binding pocket of a target protein. Bulky substituents can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. On the other hand, appropriately sized substituents can occupy specific hydrophobic pockets within the binding site, leading to enhanced affinity and selectivity. For instance, in some quinolone antibacterial agents, modifications at the C2 position with bulky groups were generally found to be unfavorable due to loss of planarity, which is crucial for their activity. nih.gov

The interplay between steric and electronic factors is complex and often target-dependent. The following table illustrates the potential impact of these factors on the molecular interactions of a hypothetical 2-aminoquinoline-5-carboxylate derivative.

FactorSubstituent TypePotential Impact on Molecular Interactions
Electronic Electron-withdrawing groupMay enhance hydrogen bonding potential of the 2-amino group.
Electron-donating groupMay increase the basicity of the quinoline nitrogen.
Steric Small, lipophilic groupMay fit into hydrophobic pockets of the binding site, increasing affinity.
Large, bulky groupMay cause steric clashes, reducing binding affinity.

Conformational Analysis and its Influence on Activity/Properties

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of quinoline derivatives has revealed that the relative orientation of different parts of the molecule can significantly impact its ability to bind to a biological target.

For this compound, the rotational freedom around the single bonds connecting the amino group and the carboxylate group to the quinoline ring allows the molecule to adopt various conformations. The planarity of the quinoline ring system itself is a key feature, and substituents that disrupt this planarity can lead to a loss of activity, as observed in some quinolone antibacterials. nih.gov

The conformation of the molecule can be influenced by intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the 2-amino group and the 5-carboxylate group, which would restrict the conformational flexibility of the molecule and lock it into a more rigid, planar conformation. Such conformational rigidity can be advantageous for binding to a specific target by reducing the entropic penalty upon binding.

Computational modeling and experimental techniques like X-ray crystallography are essential tools for studying the conformational preferences of molecules like this compound and understanding how these conformations relate to their biological properties. A study on a potent antiviral quinoline carboxylic acid analog highlighted the importance of the conformation of a biaryl ether substituent for its inhibitory activity, which was elucidated through X-ray crystallography. elsevierpure.com

SAR Studies of the Quinoline-5-carboxylate Moiety

While much of the existing SAR literature on quinolines focuses on derivatives with a carboxylic acid at the 4-position, the principles can be extrapolated to understand the role of the 5-carboxylate moiety in this compound.

The carboxylic acid group, or its ester form, is a common feature in many biologically active quinolines. In the case of quinolone antibacterials, the 3-carboxylic acid group is essential for their activity, as it is involved in binding to the DNA gyrase enzyme. nih.gov This highlights the potential of the carboxylate group to act as a key pharmacophoric feature, participating in crucial interactions with the target protein, such as hydrogen bonding or ionic interactions.

The position of the carboxylate group on the quinoline ring is also critical. The shift from a 4-carboxylate to a 5-carboxylate would significantly alter the geometry of the molecule and the orientation of this key interacting group. This change in position could lead to interactions with different amino acid residues within a binding site, potentially resulting in a different biological activity profile.

The esterification of the carboxylic acid to a methyl ester, as in this compound, would also impact its properties. The methyl ester is less acidic and more lipophilic than the corresponding carboxylic acid. This can affect the molecule's solubility, cell permeability, and its ability to form ionic bonds. In some cases, an ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

SAR Studies of the 2-Amino Group Modifications

The 2-amino group on the quinoline scaffold is a known pharmacophore in various classes of biologically active compounds. Modifications of this group can have a profound impact on the activity and selectivity of the molecule.

Studies on other 2-aminoquinoline (B145021) derivatives have shown that the basicity of the amino group is an important factor. The pKa of the 2-amino group can be modulated by substituents on the quinoline ring, which in turn affects its protonation state at physiological pH and its ability to participate in hydrogen bonding or ionic interactions.

Furthermore, the substitution pattern on the amino group itself is a key area for SAR exploration. The following table summarizes potential modifications to the 2-amino group and their predicted impact on activity, based on general medicinal chemistry principles.

Modification of 2-Amino GroupPredicted Effect on ActivityRationale
Alkylation (e.g., -NHCH3, -N(CH3)2) VariableCan alter basicity, lipophilicity, and steric profile. May improve or hinder binding.
Acylation (e.g., -NHC(O)CH3) Likely decrease in basicityThe resulting amide is less basic and may have different hydrogen bonding capabilities.
Conversion to guanidine (B92328) or other basic groups Potential for altered activityCan introduce additional hydrogen bond donors and a positive charge, which may be beneficial for certain targets.

It is evident that even small changes to the 2-amino group can lead to significant changes in the biological profile of the molecule. Therefore, a systematic exploration of these modifications would be crucial in any drug discovery program based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What safety precautions are recommended when handling methyl 2-aminoquinoline-5-carboxylate in laboratory settings?

  • Methodological Answer : Researchers must adhere to acute toxicity protocols (Category 4 for oral, dermal, and inhalation exposure) . Protective measures include wearing gloves, lab coats, and eye/face protection. Work should be conducted in a fume hood or well-ventilated area, with immediate decontamination of exposed skin using soap and water. Contaminated clothing must be removed and disposed of as hazardous waste .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural elucidation. For example, HRMS in [M + H]+ mode can confirm molecular weight, while NMR resolves functional groups (e.g., methyl ester and aminoquinoline signals). These methods align with protocols used for structurally similar quinoline derivatives .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer : Standardized assays (e.g., OECD Test Guidelines 201/202 for aquatic toxicity) should be employed. Preliminary studies can use Daphnia magna or algal growth inhibition tests to assess acute toxicity. Persistence can be evaluated via hydrolysis or photodegradation experiments under controlled pH and UV conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields of this compound derivatives?

  • Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is critical. For example, using ethanol-water mixtures under catalyst-free conditions (as in analogous carbamate syntheses) improves reproducibility . Yield discrepancies may arise from competing side reactions; monitoring intermediates via TLC or HPLC-MS can identify bottlenecks .

Q. How should bioactivity studies control for confounding variables in this compound assays?

  • Methodological Answer : Use orthogonal cell lines and negative controls (e.g., unmodified quinoline scaffolds) to isolate bioactivity. Dose-response curves and time-course experiments differentiate specific effects from cytotoxicity. For antimicrobial studies, include reference compounds (e.g., ciprofloxacin) and standardized MIC/MBC protocols .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The electron-withdrawing carboxylate group at position 5 enhances electrophilicity at position 2, facilitating nucleophilic attack. Solvent effects can be simulated using Polarizable Continuum Models (PCM) .

Data Analysis and Reporting

Q. How should researchers document incomplete toxicity or degradability data for this compound?

  • Methodological Answer : Clearly state data gaps (e.g., "No bioaccumulation potential available") and cite regulatory frameworks (e.g., EU-GHS/CLP) . In publications, use qualifiers like "preliminary" or "not fully characterized" and recommend follow-up studies (e.g., in silico QSAR models for persistence estimation) .

Q. What structural analogs of this compound are useful for comparative SAR studies?

  • Methodological Answer : Derivatives like 2-amino-4-methylpyrimidine-5-carboxylic acid or 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid provide insights into how substituent positions (e.g., methyl vs. methoxy) modulate bioactivity. Compare logP, hydrogen-bonding capacity, and steric effects using ChemDraw or MOE software .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
methyl 2-aminoquinoline-5-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.